2-(4-([1,2,4]三唑并[4,3-b]吡啶-6-基)-1,4-二氮杂环己烷-1-基)苯并[d]噁唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring to the structure. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple fused rings. The triazolo[4,3-b]pyridazine ring and the benzo[d]oxazole ring are aromatic, which could contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and the overall structure of the molecule. The presence of multiple nitrogen atoms could make the compound reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability, while the presence of nitrogen could increase its reactivity .科学研究应用
Thrombin Inhibition
Thrombin is a crucial enzyme involved in blood clotting. Compounds related to 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole were initially designed as potential antithrombotic agents. However, the thrombin inhibitory activity inherent to the benzamidine compounds was lost in the [1,2,4]triazolo[4,3-b]pyridazine derivatives. These derivatives, particularly in their ester form, showed inhibition of endothelial and tumor cell proliferation .
Fibrinogen Receptor Antagonism
Fibrinogen receptors play a role in platelet aggregation. While the benzamidine compounds possessed fibrinogen receptor antagonistic activities, this effect diminished in the [1,2,4]triazolo[4,3-b]pyridazine analogues. Interestingly, the antiproliferative activity of these compounds remained preserved in connection with their antiangiogenic potential .
Antiproliferative Activity
Compounds related to 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole were evaluated for their antiproliferative effects on endothelial (HMEC-1, BAEC) and cancer (HELA, MCF-7) cell lines. The compounds demonstrated activity against these cell lines, suggesting their potential as antiangiogenic agents .
Fluorine Substitution
Fluorine was systematically introduced into different positions of the P3 benzyl group to improve binding to antithrombotic targets. Aromatic carbon-bound fluorine can participate in hydrogen bonding and electrostatic interactions, enhancing drug-receptor interactions .
Structure-Activity Relationships
The replacement of the benzamidine group with the [1,2,4]triazolo[4,3-b]pyridazine-6-yl moiety led to analogues 14-17. These compounds had a detrimental effect on thrombin inhibition and platelet fibrinogen receptor binding. However, their antiproliferative activity remained intact .
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
It is known that many potent inhibitors possessing a highly basic moiety lack oral bioavailability . This functionality has frequently been replaced by less basic N-heterocycles .
Result of Action
It is known that compounds with similar structures have shown to inhibit the proliferation of endothelial and tumor cells .
Action Environment
It is known that the introduction of fluorine into various positions of the aromatic ring of the p3 benzyl moiety improved the binding to both antithrombotic targets .
未来方向
属性
IUPAC Name |
2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c1-2-5-14-13(4-1)19-17(25-14)23-9-3-8-22(10-11-23)16-7-6-15-20-18-12-24(15)21-16/h1-2,4-7,12H,3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFATCUQCJYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC3=CC=CC=C3O2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。